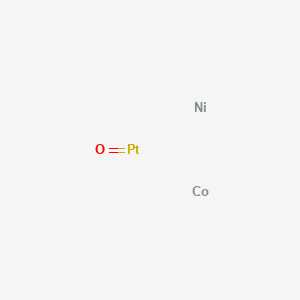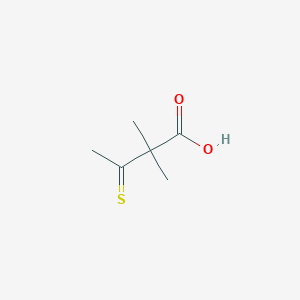![molecular formula C12H22OSi B14244345 [(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane CAS No. 211447-14-2](/img/structure/B14244345.png)
[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane is a compound that features a bicyclic structure with a silicon atom bonded to three methyl groups and an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[6.1.0]non-2-en-1-yl)oxysilane typically involves the reaction of bicyclo[6.1.0]non-2-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Bicyclo[6.1.0]non-2-en-1-ol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of (Bicyclo[6.1.0]non-2-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for bioorthogonal chemistry.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which (Bicyclo[6.1.0]non-2-en-1-yl)oxysilane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the silicon atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A similar bicyclic compound with a hydroxyl group instead of a trimethylsilyl group.
Trimethylsilyl ethers: Compounds with a similar trimethylsilyl group but different organic moieties.
Uniqueness
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane is unique due to its bicyclic structure combined with a trimethylsilyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
211447-14-2 |
|---|---|
Molekularformel |
C12H22OSi |
Molekulargewicht |
210.39 g/mol |
IUPAC-Name |
1-bicyclo[6.1.0]non-2-enyloxy(trimethyl)silane |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)13-12-9-7-5-4-6-8-11(12)10-12/h7,9,11H,4-6,8,10H2,1-3H3 |
InChI-Schlüssel |
OOJMRYRCLPBEGY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC12CC1CCCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)


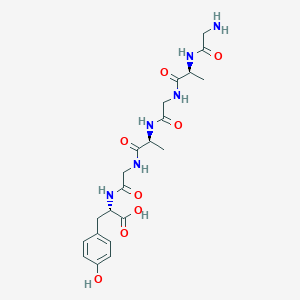

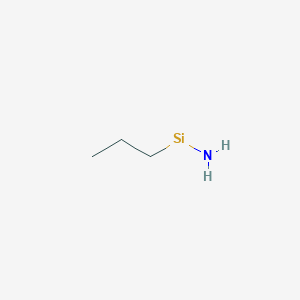
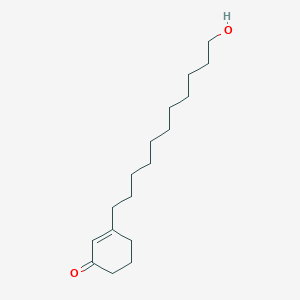
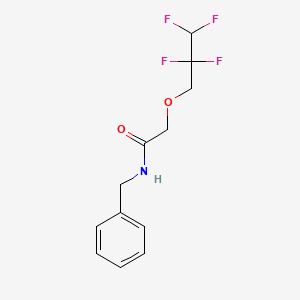
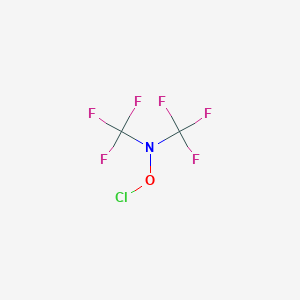
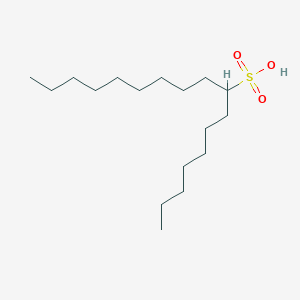
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)
